Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate

Description

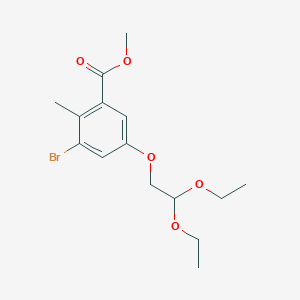

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate is a brominated aromatic ester featuring a unique substitution pattern: a bromine atom at position 3, a 2,2-diethoxyethoxy group at position 5, and a methyl ester at position 2. The compound’s molecular formula is C₁₅H₂₁BrO₅, with a molecular weight of 295.09 (calculated from analogous structures in and ) . It is primarily utilized as a synthetic intermediate in medicinal chemistry, though commercial availability is currently listed as "discontinued" . The diethoxyethoxy substituent introduces steric bulk and electron-donating effects, while the bromine atom provides a site for further functionalization via cross-coupling reactions.

Properties

Molecular Formula |

C15H21BrO5 |

|---|---|

Molecular Weight |

361.23 g/mol |

IUPAC Name |

methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate |

InChI |

InChI=1S/C15H21BrO5/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3 |

InChI Key |

WCEQBZWLTOLWTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(COC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 3-Bromo-2-Methylbenzoate

The starting material, methyl 2-methylbenzoate , undergoes bromination at the meta-position relative to the methyl group.

- Method : Electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

- Yield : ~85–90% (typical for directed bromination).

Introduction of Bromomethyl Group at Position 5

Radical bromination is employed to functionalize the methyl group at position 5:

- Substrate : Methyl 3-bromo-2-methylbenzoate.

- Conditions :

- Product : Methyl 3-bromo-2-methyl-5-(bromomethyl)benzoate .

Alkylation with Glycolaldehyde Diethyl Acetal

The bromomethyl group undergoes nucleophilic substitution with glycolaldehyde diethyl acetal to install the 2,2-diethoxyethoxy moiety:

- Reagents :

- Procedure :

- Dissolve glycolaldehyde diethyl acetal in anhydrous THF.

- Add NaH at 0°C to generate the alkoxide.

- Introduce methyl 3-bromo-2-methyl-5-(bromomethyl)benzoate.

- Stir at 0°C for 3 hours.

- Work-up :

- Extract with ethyl acetate.

- Purify via flash chromatography (n-hexane/ethyl acetate).

- Yield : ~40–45%.

Characterization Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₁BrO₅ |

| ¹H NMR (CDCl₃) | δ 7.78 (d, 1H), 7.66 (s, 1H), 7.31–7.34 (m, 1H), 4.67 (t, 1H), 4.59 (s, 2H), 3.93 (s, 3H), 3.53–3.75 (m, 6H), 1.23 (t, 6H). |

| MS (ESI) | [M+H]⁺ m/z 389.1 (calc. 389.06) |

Key Considerations

- Regioselectivity : Bromination and alkylation steps require precise control to avoid side reactions.

- Solvent Choice : THF or DMF enhances reactivity in alkylation.

- Purification : Chromatography is critical due to the polarity of the diethoxyethoxy group.

Alternative Routes

- Mitsunobu Reaction : For substrates with a hydroxyl group at position 5, reaction with diethyl 2-bromoethylacetal under Mitsunobu conditions (DEAD, PPh₃).

- Radical Cyclization : Limited utility due to competing pathways in polybrominated systems.

Applications

This compound serves as an intermediate in synthesizing EZH2 inhibitors and polycomb repressive complex modulators.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- The diethoxyethoxy group in the target compound offers greater steric bulk and solubility in organic solvents compared to smaller substituents like methoxy .

- Bromine position (3 vs. 5) influences regioselectivity in subsequent reactions. For example, bromine at position 3 (target compound) directs electrophilic substitution to position 5, which is already occupied by the diethoxyethoxy group, limiting reactivity .

- Hydroxyl groups (e.g., ) significantly increase acidity (pKa ~8–10) compared to ether-linked substituents .

Key Observations :

Key Observations :

- The diethoxyethoxy group enhances solubility in nonpolar solvents, making the target compound suitable for reactions in organic phases .

- Fluorinated analogs (e.g., ) exhibit improved metabolic stability, a desirable trait in pharmaceuticals .

- Hydroxy-containing compounds (e.g., ) are prone to oxidation, limiting shelf life compared to ether derivatives .

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) decrease reaction rates in nucleophilic aromatic substitution, while electron-donating groups (e.g., OCH₃, diethoxyethoxy) enhance para/ortho reactivity .

- Synthetic Utility : Bromine in the target compound enables cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis, though steric hindrance from the diethoxyethoxy group may reduce efficiency .

- Market Trends : Discontinuation of the target compound () may reflect shifting demand toward fluorinated or hydroxylated analogs for drug discovery .

Biological Activity

Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzoate derivative, characterized by the presence of a bromine atom and a diethoxyethoxy group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The primary mechanism through which this compound exerts its biological activity is through the inhibition of the EZH2 (Enhancer of Zeste Homolog 2) histone methyltransferase. EZH2 plays a crucial role in the transcriptional repression associated with several cancers, including non-Hodgkin lymphoma and diffuse large B-cell lymphoma (DLBCL) .

Key Mechanisms:

- Histone Methylation : The compound inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), which is often overexpressed in cancer cells. This inhibition can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .

- Cell Proliferation : Studies have shown that reducing EZH2 expression in tumor cell lines can inhibit proliferation, migration, and invasion, highlighting its potential as an anti-cancer agent .

Biological Activity Data

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound as a therapeutic agent:

- In Vitro Studies : A study demonstrated that treatment with this compound led to a marked decrease in cell viability in DLBCL cell lines. The mechanism was attributed to the downregulation of EZH2 and subsequent changes in gene expression profiles related to cell cycle regulation .

- In Vivo Models : Animal models treated with the compound showed reduced tumor growth compared to controls. The study highlighted the potential for this compound to be developed into a therapeutic agent for aggressive lymphomas .

- Comparative Analysis : When compared to other EZH2 inhibitors, this compound exhibited superior selectivity for EZH2 over other histone methyltransferases, suggesting a lower risk of off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.